3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide
Description
This compound is a structurally complex molecule featuring:
- A 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group at position 2.
- A propanamide linker connected to an ethyl group bearing a thieno[3,2-d]pyrimidin-4-one moiety.
The oxadiazole ring contributes to metabolic stability and π-π interactions, while the thieno-pyrimidin core is associated with kinase inhibition and nucleic acid binding .
Properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-13-4-2-3-5-14(13)19-23-17(28-24-19)7-6-16(26)21-9-10-25-12-22-15-8-11-29-18(15)20(25)27/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSGXZPIUXDBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions. The thienopyrimidine moiety can be synthesized via condensation reactions involving thiourea and appropriate aldehydes or ketones. The final step involves coupling the oxadiazole and thienopyrimidine intermediates with a propanamide linker using amide bond formation techniques, such as peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and reduce reaction times. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including heating and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazole, including the compound , exhibit significant anticancer properties. The oxadiazole moiety has been linked to the inhibition of cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance:
- A study demonstrated that oxadiazole derivatives could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the modulation of specific signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structural components suggest potential effectiveness against a range of bacterial and fungal pathogens. Notable findings include:
- Compounds containing oxadiazole rings have shown promising results against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .
Antifungal Properties
In addition to antibacterial activity, this compound has been studied for antifungal effects. Research highlights include:
- The ability of similar oxadiazole derivatives to inhibit fungal growth by targeting ergosterol biosynthesis, a crucial component of fungal cell membranes .
Case Study 1: Anticancer Activity Evaluation
A comprehensive study focused on the synthesis and biological evaluation of oxadiazole derivatives revealed that certain modifications to the structure significantly enhanced anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The study reported IC50 values indicating potent cytotoxic effects at low concentrations .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various oxadiazole derivatives, it was found that those incorporating thieno[3,2-d]pyrimidine exhibited superior antimicrobial activity against Staphylococcus aureus and Candida albicans. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and target enzymes involved in bacterial metabolism .
Summary Table of Applications
| Application | Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|---|
| Anticancer | Cytotoxicity | MCF-7 (breast), HCT116 (colon) | Induction of apoptosis; cell cycle arrest |
| Antimicrobial | Bactericidal | Staphylococcus aureus | Disruption of cell wall synthesis |
| Escherichia coli | Interference with metabolic processes | ||
| Antifungal | Fungicidal | Candida albicans | Targeting ergosterol biosynthesis |
Mechanism of Action
The mechanism of action of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. Additionally, the compound’s structural features allow it to intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness arises from its hybrid architecture, combining a 1,2,4-oxadiazole and thieno-pyrimidin system. Key structural analogs and their distinctions include:
| Compound Name | Core Structure | Key Substituents | Notable Differences |
|---|---|---|---|
| Target Compound | 1,2,4-oxadiazole + thieno[3,2-d]pyrimidin | 2-methylphenyl, propanamide-ethyl linker | Unique fusion of oxadiazole and thieno-pyrimidin; optimized for dual bioactivity |
| N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide () | Oxadiazole + pyrrole + thiophene | Pyridine, pyrrole, thiophene | Lacks thieno-pyrimidin; emphasizes heteroaromatic diversity for material science applications |
| 2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide () | Oxadiazole + pyrazine + thiophene | Pyrazine, thiophenmethyl | Pyrazine enhances hydrogen bonding but lacks the fused thieno-pyrimidin system |
| 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)propanamide () | Isoxazole + oxadiazole | Pyridinyl, dimethylisoxazole | Isoxazole provides steric bulk but reduces π-stacking potential compared to thieno-pyrimidin |
| 2-{[3-Ethyl-4-Oxo-Thieno[3,2-d]Pyrimidin]} derivatives () | Thieno-pyrimidin + sulfanylacetamide | Ethyl, methoxyphenyl | Shares thieno-pyrimidin core but replaces oxadiazole with sulfanylacetamide, altering solubility |
Biological Activity
The compound 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide is a synthetic derivative that combines a 1,2,4-oxadiazole and thienopyrimidine framework. This article explores its biological activity, focusing on antimicrobial properties and potential applications in medicine.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit significant antimicrobial , antifungal , and antiviral activities. The biological activities of the target compound are primarily attributed to the presence of the oxadiazole and thienopyrimidine moieties.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that it possesses notable activity against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Activity (MIC µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Bacillus subtilis | 64 | |
| Mycobacterium tuberculosis | 8 |
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways essential for bacterial growth. Similar compounds have been shown to interfere with DNA replication and protein synthesis.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various thienopyrimidine derivatives, including the target compound, and assessed their antimicrobial efficacy. The results indicated that modifications at the oxadiazole position significantly influenced biological activity .
- In Silico Studies : Computational modeling studies suggested that the compound interacts effectively with bacterial enzymes critical for cell wall synthesis. Molecular docking studies showed favorable binding affinities, indicating potential as a lead compound for further development .
- Toxicity Assessment : Hemolytic assays were conducted to evaluate cytotoxicity. The results indicated that the compound exhibited low toxicity at concentrations up to 200 µmol/L, suggesting a favorable safety profile for potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
